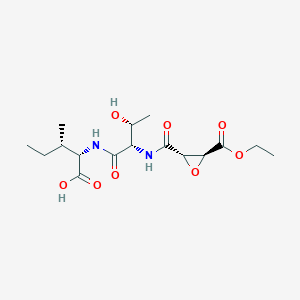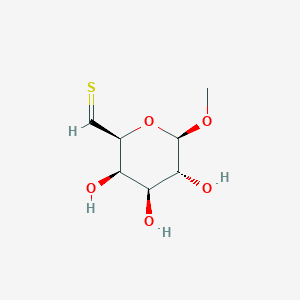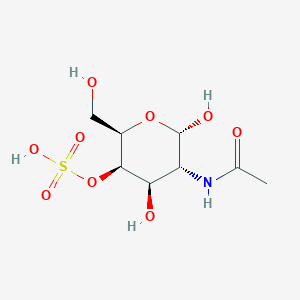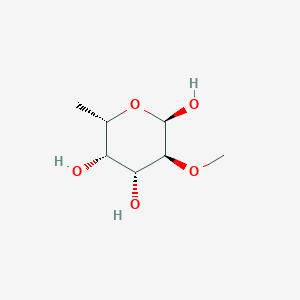
6-Deoxy-2-O-methyl-alpha-L-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-methyl-alpha-L-fucopyranose: is a monosaccharide derivative belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is a derivative of L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-alpha-L-fucopyranose typically involves the methylation of L-fucose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-O-methyl-alpha-L-fucopyranose may involve enzymatic methods using specific methyltransferases that catalyze the transfer of a methyl group to L-fucose. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-O-methyl-alpha-L-fucopyranose can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-O-methyl-alpha-L-fucopyranose is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It serves as a precursor in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Biology: In biological research, 2-O-methyl-alpha-L-fucopyranose is used to study the role of fucose-containing glycans in cell-cell recognition, signaling, and immune responses. It is also employed in the synthesis of oligosaccharides that mimic natural glycans .
Medicine: It is also investigated for its role in modulating immune responses and as a potential therapeutic agent .
Industry: In the industrial sector, 2-O-methyl-alpha-L-fucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mecanismo De Acción
The mechanism of action of 2-O-methyl-alpha-L-fucopyranose involves its interaction with specific carbohydrate-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signaling, and immune responses. The compound’s methyl group enhances its stability and binding affinity to target proteins, making it a valuable tool in glycoscience research .
Comparación Con Compuestos Similares
Similar Compounds:
L-fucose: A naturally occurring deoxyhexose with similar structural features but lacking the methyl group at the second carbon.
2-O-methyl-alpha-D-fucopyranose: An enantiomer of 2-O-methyl-alpha-L-fucopyranose with the same molecular formula but different spatial arrangement of atoms.
2,4-di-O-methyl-alpha-L-fucopyranose: A derivative with additional methylation at the fourth carbon.
Uniqueness: 2-O-methyl-alpha-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon enhances its stability and binding affinity to carbohydrate-binding proteins, making it a valuable compound in glycoscience research .
Propiedades
Número CAS |
1887228-22-9 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |
Clave InChI |
YLAMTMNJXPWCQN-CXNFULCWSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)OC)O)O |
melting_point |
150 - 152 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
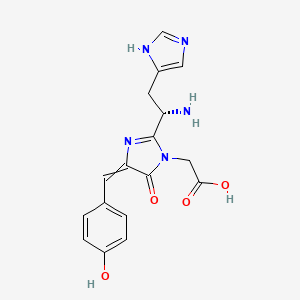
![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)

![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)


